2,6-Difluoro-4-nitrothioanisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Difluoro-4-nitrothioanisole is an organic compound with the molecular formula C7H5F2NO2S It is a derivative of thioanisole, where the aromatic ring is substituted with two fluorine atoms at the 2 and 6 positions and a nitro group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-nitrothioanisole typically involves the nitration of 2,6-difluorothioanisole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4 position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Difluoro-4-nitrothioanisole can undergo several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reactions.
Major Products
Reduction: The major product of the reduction reaction is 2,6-difluoro-4-aminothioanisole.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Wissenschaftliche Forschungsanwendungen
2,6-Difluoro-4-nitrothioanisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition due to its unique structural features.
Industry: Used in the development of materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 2,6-Difluoro-4-nitrothioanisole depends on the specific application. In chemical reactions, the nitro group and fluorine atoms play a crucial role in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved would vary based on the context of its use, such as enzyme inhibition in biological studies or as a precursor in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Difluoro-4-nitroanisole: Similar structure but with an oxygen atom instead of sulfur.
2,6-Dimethyl-4-nitrothioanisole: Similar structure but with methyl groups instead of fluorine atoms.
Uniqueness
2,6-Difluoro-4-nitrothioanisole is unique due to the presence of both fluorine atoms and a nitro group on the aromatic ring, which imparts distinct electronic and steric properties. These features make it a valuable compound in various synthetic and research applications .
Eigenschaften
Molekularformel |
C7H5F2NO2S |
---|---|
Molekulargewicht |
205.18 g/mol |
IUPAC-Name |
1,3-difluoro-2-methylsulfanyl-5-nitrobenzene |
InChI |
InChI=1S/C7H5F2NO2S/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3 |
InChI-Schlüssel |
GWSBQXUBGJBRAP-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=C(C=C1F)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.